molecular formula C10H9ClO3 B14693167 2-(Chlorocarbonyl)-6-methylphenyl acetate CAS No. 27893-05-6

2-(Chlorocarbonyl)-6-methylphenyl acetate

Cat. No.: B14693167
CAS No.: 27893-05-6
M. Wt: 212.63 g/mol
InChI Key: IUMLXMMQIRVXME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chlorocarbonyl)-6-methylphenyl acetate is an organic compound that belongs to the class of chlorocarbonyl compounds These compounds are characterized by the presence of a chlorocarbonyl group (–COCl) attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chlorocarbonyl)-6-methylphenyl acetate typically involves the chlorination of 6-methylphenyl acetate. One common method is the reaction of 6-methylphenyl acetate with thionyl chloride (SOCl₂) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Chlorocarbonyl)-6-methylphenyl acetate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorocarbonyl group can be replaced by various nucleophiles, such as amines, alcohols, and thiols.

    Hydrolysis: The compound can be hydrolyzed to form 6-methylphenyl acetic acid and hydrochloric acid.

    Reduction: The chlorocarbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as ammonia (NH₃), ethanol (C₂H₅OH), and thiourea (CS(NH₂)₂) are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

    Hydrolysis: The reaction is performed in the presence of water or aqueous base (e.g., sodium hydroxide, NaOH) at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH₄) is used in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere conditions.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products such as 2-(Aminocarbonyl)-6-methylphenyl acetate, 2-(Hydroxycarbonyl)-6-methylphenyl acetate, and 2-(Thiocarbonyl)-6-methylphenyl acetate can be formed.

    Hydrolysis: 6-Methylphenyl acetic acid and hydrochloric acid.

    Reduction: 2-(Hydroxycarbonyl)-6-methylphenyl acetate.

Scientific Research Applications

2-(Chlorocarbonyl)-6-methylphenyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Chlorocarbonyl)-6-methylphenyl acetate involves its interaction with nucleophiles. The chlorocarbonyl group is highly reactive and can undergo nucleophilic attack, leading to the formation of various derivatives. These derivatives can then interact with biological targets, such as enzymes and receptors, to exert their effects. The exact molecular targets and pathways involved depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroallyl acetate
  • 2-(Chlorocarbonyl)phenyl acetate
  • 6-Methylphenyl acetate

Comparison

2-(Chlorocarbonyl)-6-methylphenyl acetate is unique due to the presence of both a chlorocarbonyl group and a methyl group on the aromatic ring. This combination of functional groups imparts distinct reactivity and properties to the compound. For example, the methyl group can influence the electronic properties of the aromatic ring, affecting the reactivity of the chlorocarbonyl group. In contrast, similar compounds like 2-Chloroallyl acetate lack the aromatic ring, while 2-(Chlorocarbonyl)phenyl acetate lacks the methyl group, resulting in different chemical behaviors and applications.

Properties

CAS No.

27893-05-6

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

(2-carbonochloridoyl-6-methylphenyl) acetate

InChI

InChI=1S/C10H9ClO3/c1-6-4-3-5-8(10(11)13)9(6)14-7(2)12/h3-5H,1-2H3

InChI Key

IUMLXMMQIRVXME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)Cl)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.